![molecular formula C15H10FN3O4 B1621971 Nifoxipam CAS No. 74723-10-7](/img/structure/B1621971.png)
Nifoxipam
Overview
Description
Nifoxipam, also known as 3-hydroxydesmethylflunitrazepam or DP 370, is a benzodiazepine that is a minor metabolite of flunitrazepam . It has been sold online as a designer drug . Nifoxipam produces strong tranquillising and sleep-prolonging effects and has much lower toxicity compared to lormetazepam and flunitrazepam in mice .
Synthesis Analysis
Nifoxipam is a metabolite of flunitrazepam, resulting from the in vivo demethylation of the parent compound followed by 3-hydroxylation of the benzodiazepine ring .Molecular Structure Analysis
Nifoxipam has the molecular formula C15H10FN3O4, a molecular weight of 315.26 g/mol . It is a crystalline solid that may be more soluble in water than its parent compound, due to the presence of the hydroxyl group in the 3 position of the benzodiazepine ring .Chemical Reactions Analysis
Nifoxipam is extensively metabolized in the human body and excreted in urine mainly as the amino and acetamino metabolites .Physical And Chemical Properties Analysis
Nifoxipam has a molar mass of 315.260 g·mol−1 . The IUPAC name for Nifoxipam is 5-(2-fluorophenyl)-3-hydroxy-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one .Scientific Research Applications
Designer Benzodiazepines
Nifoxipam is part of a group of compounds referred to as “designer benzodiazepines”. These compounds were designed to circumvent national narcotics laws or international control . They are structurally derived from medically used benzodiazepines . The majority of these compounds, such as diclazepam, clonazolam, and nitrazolam, have been described in scientific or patent literature .
Metabolite Identification
Nifoxipam has been used in in vitro experiments for metabolite identification. In one study, Nifoxipam and other designer benzodiazepines were incubated with human liver microsomes (HLMs). The metabolite identification was carried out using a UHPLC coupled to a QTRAP triple quadrupole linear iontrap .
Substance Abuse Research
Nifoxipam is also used in research related to substance abuse. As an active metabolite of flunitrazepam, it has been found in the drug arena as a substance of abuse . This has alerted the forensic community, leading to further research and investigation .
Pharmacokinetics and Toxicology
Research on Nifoxipam also includes studies on its pharmacokinetics and toxicology . Understanding the pharmacokinetics of Nifoxipam can help in determining its absorption, distribution, metabolism, and excretion. Toxicology studies can provide information on the adverse effects of Nifoxipam .
Analytical Approaches for Detection
Nifoxipam is used in the development of analytical approaches for the detection of designer benzodiazepines . This is crucial in forensic toxicology for the identification and quantification of these substances in biological samples .
New Psychoactive Substances (NPS)
Nifoxipam is considered a New Psychoactive Substance (NPS). Research on Nifoxipam and other NPS aims to understand their effects and risks. This is important for public health and for the development of regulations and controls for these substances .
Mechanism of Action
Target of Action
Nifoxipam is a benzodiazepine derivative . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are the major inhibitory neurotransmitters in the brain, and benzodiazepines enhance the effect of GABA at these receptors .
Mode of Action
Nifoxipam, like other benzodiazepines, acts as a positive allosteric modulator of the GABA receptors . This means it binds to a site on the GABA receptor distinct from the active site, enhancing the affinity of GABA to its receptor . This results in an increase in the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire, thereby exerting a calming effect on the nervous system .
Biochemical Pathways
Nifoxipam is a minor metabolite of flunitrazepam . It is extensively metabolized in the human body, mainly reduced to the 7-amino benzodiazepines and then acetylated . The metabolism of Nifoxipam involves the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 .
Pharmacokinetics
The pharmacokinetics of Nifoxipam involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Nifoxipam is absorbed and distributed throughout the body . It undergoes extensive metabolism, primarily in the liver, involving reduction to the 7-amino benzodiazepines and acetylation . The metabolites are then excreted in the urine . The parent compound, Nifoxipam, is also excreted as a glucuronide conjugate .
Result of Action
The molecular and cellular effects of Nifoxipam’s action are primarily related to its enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, leading to the drug’s therapeutic effects, which include strong tranquillising and sleep-prolonging effects . Nifoxipam has been reported to have much lower toxicity compared to lormetazepam and flunitrazepam in mice .
Action Environment
The action, efficacy, and stability of Nifoxipam can be influenced by various environmental factors. For instance, the activity of the metabolizing enzymes can be affected by factors such as age, genetic polymorphisms, and the presence of other drugs . Additionally, factors such as pH can influence the ionization state of Nifoxipam, potentially affecting its absorption and distribution . .
Safety and Hazards
While Nifoxipam has been reported to have much lower toxicity compared to lormetazepam and flunitrazepam in mice , it’s important to note that misuse of Nifoxipam can still lead to harmful effects. As with all benzodiazepines, misuse can lead to dependence, withdrawal symptoms, and other adverse effects .
properties
IUPAC Name |
5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIFTRHLBAWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996250 | |
Record name | 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74723-10-7 | |
Record name | Nifoxipam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74723-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifoxipam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074723107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFOXIPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6C9M3CH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.